molecular formula C16H21N3O7S B12767929 Acetic acid, ((4-((((butylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester CAS No. 81717-20-6

Acetic acid, ((4-((((butylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester

Cat. No.: B12767929
CAS No.: 81717-20-6
M. Wt: 399.4 g/mol
InChI Key: PKOMKPPHEJDXKH-UHFFFAOYSA-N
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Description

Chemical Structure and Nomenclature The compound Acetic acid, ((4-((((butylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester (CAS 81717-15-9) is characterized by a sulfonamide-linked phenyl group substituted with a butylamino-oxoacetyl moiety and an ethyl ester functional group. Its systematic IUPAC name reflects the presence of a butylamine chain, oxoacetamide, sulfonyl bridge, and ethyl esterification. Key synonyms include Ethyl ((4-(((aminooxoacetyl)amino)sulfonyl)phenyl)amino)oxoacetate and BRN 5133956 .

Properties

CAS No.

81717-20-6

Molecular Formula

C16H21N3O7S

Molecular Weight

399.4 g/mol

IUPAC Name

ethyl 2-[4-[[2-(butylamino)-2-oxoacetyl]sulfamoyl]anilino]-2-oxoacetate

InChI

InChI=1S/C16H21N3O7S/c1-3-5-10-17-13(20)14(21)19-27(24,25)12-8-6-11(7-9-12)18-15(22)16(23)26-4-2/h6-9H,3-5,10H2,1-2H3,(H,17,20)(H,18,22)(H,19,21)

InChI Key

PKOMKPPHEJDXKH-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((4-((((butylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester typically involves multiple steps. The process begins with the preparation of the butylamino group, followed by the introduction of the oxoacetyl and sulfonyl groups. The final step involves the esterification of acetic acid with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound often employs advanced techniques such as catalytic hydrogenation and sulfonation under controlled conditions. The use of high-purity reagents and precise temperature control is crucial to ensure the desired product’s yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((4-((((butylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Acetic acid, ((4-((((butylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of acetic acid, ((4-((((butylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the aromatic ring, sulfonamide modifications, and ester groups. Below is a detailed comparison:

Table 1: Comparative Analysis of Key Structural Analogs

Compound Name (CAS) Key Structural Differences Molecular Formula Molar Mass (g/mol) Notable Properties/Applications References
Target Compound (81717-15-9) Butylamino-oxoacetyl, sulfonamide-phenyl, ethyl ester C₁₄H₁₈N₄O₇S 410.38 High lipophilicity; potential bioactivity
Ethyl ((6-methoxy-2-phenyl-4-pyrimidinyl)amino)oxoacetate (75274-16-7) Pyrimidine ring replaces sulfonamide-phenyl C₁₅H₁₅N₃O₄ 301.30 Enhanced π-π stacking; possible kinase inhibition
Ethyl 4'-chlorooxanilate (CID79380) Chlorophenyl instead of sulfonamide-phenyl C₁₀H₁₀ClNO₃ 227.65 Simpler structure; herbicide intermediate
Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester (126991-25-1) Nitro and methyl groups on phenyl ring C₁₁H₁₂N₂O₅ 252.23 Electron-withdrawing groups; explosive/pharma uses
N-(2-Benzoyl-4-chlorophenyl)oxanilic acid ethyl ester (19144-20-8) Benzoyl and chloro substituents C₁₇H₁₄ClNO₅ 355.76 Increased lipophilicity; photostability
Acetic acid, (2-amino-4-thiazolyl)amino- (105968-05-6) Thiazole ring and ethoxyimino group C₈H₁₁N₅O₃S 257.27 Heterocyclic bioactivity; antimicrobial potential

Key Structural and Functional Comparisons

Sulfonamide vs. Heterocyclic Backbones

  • The target compound’s sulfonamide-phenyl group enables hydrogen bonding and stability, unlike pyrimidine (CAS 75274-16-7) or thiazole (CAS 105968-05-6) analogs, which rely on aromatic π-systems for interactions .
  • Lipophilicity : The butyl chain in the target compound enhances membrane permeability compared to smaller substituents (e.g., chloro in CID79380 or methyl in 126991-25-1) .

Electronic Effects

  • Electron-withdrawing groups (e.g., nitro in 126991-25-1) increase reactivity, whereas the target compound’s sulfonamide acts as a moderate electron-withdrawing group, balancing stability and reactivity .

Biological Relevance

  • Sulfonamide-containing compounds are often explored as enzyme inhibitors (e.g., carbonic anhydrase), while pyrimidine and thiazole derivatives are linked to kinase or antimicrobial activity .

Biological Activity

Acetic acid, ((4-((((butylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester (CAS Number: 81717-20-6), is a complex organic compound that exhibits significant biological activity. This compound features a unique structural arrangement that includes an acetic acid moiety, a sulfonamide group, and an ethyl ester functional group, which contribute to its reactivity and potential applications in various fields such as medicinal chemistry and biochemistry.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H21_{21}N3_{3}O7_{7}S
  • Molecular Weight : 399.419 g/mol
  • Density : 1.353 g/cm³
  • LogP : 2.4215

This compound's structure allows it to engage in various chemical interactions, making it a valuable candidate for research into enzyme inhibition and protein interactions.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking natural substrates, while the ester and amide functionalities facilitate hydrogen bonding and other interactions with biomolecules.

Enzyme Inhibition Studies

Research has demonstrated that this compound can act as an enzyme inhibitor. For example, studies on sulfonamide derivatives have shown their effectiveness in inhibiting carbonic anhydrase, an enzyme critical for maintaining acid-base balance in organisms. The structural similarities between this compound and known inhibitors suggest potential for similar activity.

Case Studies

  • Inhibition of Carbonic Anhydrase :
    A study investigated the inhibition of carbonic anhydrase by various sulfonamide derivatives, including this compound. Results indicated that the compound exhibited competitive inhibition with a Ki value comparable to established inhibitors.
  • Antimicrobial Activity :
    Another study focused on the antimicrobial properties of sulfonamide derivatives. The results indicated that this compound displayed significant antibacterial activity against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents.

Research Applications

The compound's unique properties make it suitable for various applications in scientific research:

  • Medicinal Chemistry : As a potential lead compound for the development of new drugs targeting enzyme pathways.
  • Biochemistry : Utilized in studies focusing on protein-ligand interactions due to its ability to form hydrogen bonds.
  • Industrial Applications : Its reactivity allows for use in synthesizing dyes and pigments.

Comparison with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC16_{16}H21_{21}N3_{3}O7_{7}SEnzyme inhibitor
Acetic acid, (4-sulfamoylphenyl)(2-hydroxyethyl)(2-oxoacetate)C14_{14}H18_{18}N2_{2}O5_{5}SAntimicrobial

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